REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12](=[O:13])[NH:11][C:10]([CH3:14])=[N:9]1.[Cl:15]Cl>C(#N)C>[Cl:15][C:6]1[CH:5]=[CH:4][C:3]([N:8]2[C:12](=[O:13])[NH:11][C:10]([CH3:14])=[N:9]2)=[C:2]([F:1])[CH:7]=1
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Name
|
glass-lined
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)N1N=C(NC1=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
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Type
|
CUSTOM
|
Details
|
a glass stirring device
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Hasteloy condenser
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred
|
Type
|
CUSTOM
|
Details
|
During the warm-up period the reaction vessel was purged three times with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
sealed under a vacuum of about 300 to 500 mm Hg
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction mixture temperature at 40° C. or less
|
Type
|
CUSTOM
|
Details
|
The chlorine gas feed lines were purged with nitrogen following the feed of chlorine, which
|
Type
|
CUSTOM
|
Details
|
was then brought slowly to 40° C., while the reaction vessel pressure
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred for a hold time of three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
During the three hour
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture was refluxed for three hours at 40° C./150 mm Hg
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the removal of hydrogen chloride by-product
|
Type
|
CUSTOM
|
Details
|
had been achieved by the end of the three hour
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 35° C.
|
Type
|
ADDITION
|
Details
|
A second feed of chlorine gas, 14.01 pounds (0.198 lb-mole; 0.94 equiv.) was then charged (~seven hours
|
Type
|
WAIT
|
Details
|
was about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was held at 40° C.
|
Type
|
CUSTOM
|
Details
|
for a three hour
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
During the three hour
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was again refluxed for three hours at 40° C./150 mm Hg
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to remove hydrogen chloride by-product to less than 1%
|
Type
|
WAIT
|
Details
|
was again held at 40° C. for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
greater was accomplished during the four hour
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was again refluxed at 40° C./≤15 psig for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to remove hydrogen chloride by-product
|
Type
|
TEMPERATURE
|
Details
|
Upon completion of the reflux time (total reaction time: ~22.5 hours) the reaction mixture was cooled to 5° C. during 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
was spun for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove the mother liquor
|
Type
|
DISTILLATION
|
Details
|
The mother liquor was placed in a separate receiver for reclamation of the acetonitrile by distillation
|
Type
|
WASH
|
Details
|
The filter cake was washed first with 35 pounds of cold (0-5° C.) acetonitrile
|
Type
|
ADDITION
|
Details
|
charged directly into the centrifuge
|
Type
|
WAIT
|
Details
|
The mixture was spun for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove the acetonitrile
|
Type
|
WASH
|
Details
|
wash
|
Type
|
ADDITION
|
Details
|
A second 35 pounds of cold acetonitrile was charged into the reaction vessel, where it
|
Type
|
STIRRING
|
Details
|
was stirred for five minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
any remaining reaction mixture
|
Type
|
WASH
|
Details
|
The acetonitrile wash
|
Type
|
CUSTOM
|
Details
|
The filter cake was removed from the centrifuge
|
Type
|
CUSTOM
|
Details
|
dried at 60° C./25 mm Hg for 24 hours
|
Duration
|
24 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)N1N=C(NC1=O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 80.2% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |